ERα-Selective Binding and Antagonist Profile of (–)-5-Hydroxy-equol vs. (S)-Equol
In direct receptor binding assays, (–)-5-hydroxy-equol exhibits a reversed ER subtype selectivity relative to (S)-equol. While (S)-equol preferentially binds human estrogen receptor β (hERβ) over hERα, (–)-5-hydroxy-equol demonstrates higher affinity for hERα than hERβ, a profile more closely resembling that of the endogenous ligand 17β-estradiol [1]. The calculated β/α selectivity ratio based on Ki values was 0.4 for (–)-5-hydroxy-equol, confirming its ERα-preferred binding [1]. Functionally, (–)-5-hydroxy-equol acts as a potent phytoestrogen antagonist, whereas (S)-equol is an agonist at ERβ [2].
| Evidence Dimension | ER subtype binding selectivity |
|---|---|
| Target Compound Data | Higher affinity for ERα than ERβ; β/α selectivity ratio = 0.4 |
| Comparator Or Baseline | (S)-Equol: Higher affinity for ERβ than ERα |
| Quantified Difference | Opposite ER subtype preference; target is ERα-selective, comparator is ERβ-selective |
| Conditions | Human estrogen receptor (hER) binding assay; recombinant E. coli-expressed biosynthesized (–)-5-hydroxy-equol |
Why This Matters
This reversed selectivity dictates that (–)-5-hydroxy-equol should be procured for ERα-specific antagonism studies, whereas (S)-equol is inappropriate for such applications.
- [1] Lee PG, Kim J, Kim EJ, Lee SH, Choi KY, Kazlauskas RJ, Kim BG. Biosynthesis of (−)-5-hydroxy-equol and 5-hydroxy-dehydroequol from soy isoflavone, genistein using microbial whole cell bioconversion. ACS Chem Biol. 2017;12(11):2883-2890. View Source
- [2] Hashimoto T, Nozawa D, Mukai K, Matsuyama A, Kuramochi K, Furuya T. Monooxygenase-catalyzed regioselective hydroxylation for the synthesis of hydroxyequols. RSC Adv. 2019;9:21826-21830. View Source
